4-Fluorobenzil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQPFVOJZNRINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3834-66-0 | |
| Record name | 4-Fluorobenzil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Fluorobenzil
Advanced Synthetic Routes to 4-Fluorobenzil
The preparation of this compound can be achieved through various synthetic routes, each with distinct advantages and precursor requirements. These methods include optimizations of classical pathways, the development of novel catalytic systems, and specialized techniques for radiolabeling.
Optimized Classical Synthesis of this compound from Precursors (e.g., trichloroacetaldehyde with fluorobenzene (B45895) followed by transformations)
A classical approach to benzil (B1666583) structures can be adapted from the well-known synthesis of DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane). By analogy, this route to this compound would begin with the condensation of trichloroacetaldehyde (chloral) with fluorobenzene. The resulting product, 1,1,1-trichloro-2-(4-fluorophenyl)-2-phenylethane, would then undergo a series of transformations. rsc.org These transformations typically involve elimination and oxidation steps to furnish the final α-diketone structure.
Another established classical route involves a two-step process starting from appropriate aldehyde precursors. This pathway first involves a benzoin-type condensation, followed by the oxidation of the resulting α-hydroxyketone (benzoin) intermediate. For this compound, this would involve the cross-benzoin condensation between benzaldehyde (B42025) and 4-fluorobenzaldehyde (B137897) to form 4-fluorobenzoin (2-hydroxy-1-(4-fluorophenyl)-2-phenylethanone). This intermediate is then oxidized to yield this compound. nih.gov An optimized and common method for this oxidation step utilizes copper(II) acetate (B1210297) with a co-oxidant like ammonium (B1175870) nitrate (B79036) in an acetic acid solution, which efficiently converts the secondary alcohol of the benzoin (B196080) to a ketone. nih.gov
Table 1: Reagents for Classical Oxidation of Fluorobenzoin to Fluorobenzil nih.gov Interactive Data Table
| Oxidizing Agent | Co-oxidant / Catalyst | Solvent |
|---|---|---|
| Copper(II) Acetate | Ammonium Nitrate | 80% Acetic Acid |
The reaction using copper(II) acetate is generally refluxed for approximately 90 minutes. Upon cooling, the this compound product typically precipitates as a solid and can be purified by washing and recrystallization from ethanol. nih.gov
Novel Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry seeks to improve efficiency through catalysis. One novel catalytic approach for preparing fluorinated benzils involves the oxidation of alkyne precursors. A facile protocol using a palladium chloride (PdCl2) catalyst in dimethyl sulfoxide (B87167) (DMSO) has been developed for the synthesis of fluorinated benzil derivatives from corresponding bistolane (diphenylacetylene) compounds. researchgate.net For the unsymmetrical this compound, the precursor would be 1-(4-fluorophenyl)-2-phenylacetylene. The proposed mechanism for this transformation involves the palladium(II)-catalyzed oxidation of the alkyne. beilstein-journals.org
Another potential catalytic strategy is the one-pot synthesis of unsymmetrical benzils from aryl methyl ketones and arenes. This method employs selenous acid (H2SeO3) as a key reagent, catalyzed by p-toluenesulfonic acid monohydrate, although its specific application to fluorinated substrates like this compound would require further investigation. acs.org
Regioselective Fluorination Strategies for Benzil Scaffolds
The direct and regioselective fluorination of a pre-formed benzil scaffold to produce this compound is a significant synthetic challenge. The primary difficulty lies in the lack of inherent directing groups or sufficient electronic differentiation between the two phenyl rings in the benzil molecule to control the position of electrophilic fluorination. numberanalytics.com
Strategies for regioselective fluorination typically rely on strong activating groups or specifically placed directing groups to guide the fluorinating agent to a particular C-H bond. For instance, palladium-catalyzed ortho-C-H fluorination often requires a directing group like a pyrazole (B372694) or quinoxaline (B1680401) to achieve regioselectivity. quora.comresearchgate.net Similarly, the regioselective fluorination of benzo Current time information in Bangalore, IN.escholarship.orgmdpi.comtriazin-7-ones with Selectfluor is dictated by activation from an enamine-like nitrogen atom. mdpi.com As the benzil scaffold lacks such features, direct selective fluorination is not a commonly reported or straightforward method for preparing this compound. The synthesis is more readily achieved by assembling the molecule from a pre-fluorinated precursor.
Microwave-Assisted Radiosynthesis of Fluorinated Benzil Analogs (e.g., 4-[18F]fluorobenzil)
The synthesis of radiolabeled analogs of benzil is of significant interest for applications in positron emission tomography (PET) imaging. Research has confirmed the synthesis of 4-[18F]fluorobenzil, intended for use as a PET radiotracer. uthsc.edu The synthesis of such compounds often utilizes microwave-assisted techniques to accelerate the reaction and improve radiochemical yields, which is crucial given the short half-life of fluorine-18 (B77423) (approx. 110 minutes). bohrium.comucla.edu
The general strategy for introducing the [18F] label involves a nucleophilic aromatic substitution (SNAr) reaction. For 4-[18F]fluorobenzil, this would likely involve a precursor such as 4-nitrobenzil. uthsc.edu In this process, the nitro group, which is a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack by the [18F]fluoride ion.
The radiosynthesis is typically performed in an automated synthesis unit. The [18F]fluoride is first activated, often by forming a complex with a cryptand like Kryptofix 2.2.2 (K222) and a base such as potassium carbonate. This complex is then reacted with the precursor dissolved in an aprotic polar solvent like acetonitrile (B52724) or DMSO. Microwave irradiation is used to rapidly heat the reaction mixture, significantly reducing the synthesis time. escholarship.orgresearchgate.netresearchgate.net Following the reaction, the crude product, 4-[18F]fluorobenzil, is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before use. uthsc.edu
Table 2: Typical Conditions for Microwave-Assisted Radiofluorination escholarship.orguthsc.eduresearchgate.net Interactive Data Table
| Component | Function | Example |
|---|---|---|
| Radionuclide | PET Isotope | [18F]Fluoride |
| Precursor | Substrate for Fluorination | 4-Nitrobenzil |
| Activating Agent | Enhances Fluoride Nucleophilicity | Kryptofix 2.2.2 / K2CO3 |
| Solvent | Aprotic Polar | Acetonitrile (MeCN) or DMSO |
| Heating Method | Rapid Energy Transfer | Microwave Irradiation |
Mechanistic Studies of this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound provides insight into reaction kinetics, potential byproducts, and opportunities for optimization. The key steps in the most common synthetic routes are the benzoin condensation and the subsequent oxidation.
Elucidation of Reaction Intermediates and Transition States
The classical synthesis of this compound often proceeds via a 4-fluorobenzoin intermediate. The formation of this intermediate through benzoin condensation is a well-studied umpolung (reactivity reversal) reaction. When catalyzed by a nucleophile like the cyanide ion, the reaction begins with the attack of cyanide on the carbonyl carbon of an aldehyde (e.g., 4-fluorobenzaldehyde). mdpi.com This forms a cyanohydrin, which then loses a proton to form a carbanion. This carbanion, known as the Breslow intermediate, is stabilized by the adjacent nitrile and aromatic ring. mdpi.com The electron-withdrawing nature of the fluorine atom at the para-position is expected to further stabilize this key anionic intermediate. This stabilized nucleophile then attacks a second aldehyde molecule (e.g., benzaldehyde). Subsequent collapse of the resulting adduct and elimination of the cyanide catalyst yields the α-hydroxyketone (4-fluorobenzoin). researchgate.netmdpi.com
The subsequent oxidation of 4-fluorobenzoin to this compound also involves key intermediates. When using an oxidant like nitric acid, the mechanism is believed to proceed through the formation of a hemiketal intermediate. ijarsct.co.in In oxidations involving peroxides, a pathway analogous to the Baeyer-Villager oxidation may occur. mdpi.com Computational studies using Density Functional Theory (DFT) on the oxidation of benzoin have been used to model the reaction path and characterize the transition states, such as the breaking of the C-C and O-O bonds in peroxide-mediated pathways. mdpi.com The presence of the fluorine atom would influence the electronic structure of these intermediates and transition states, affecting the reaction's activation energy. For instance, the electron-withdrawing effect of fluorine would increase the partial positive charge on the carbonyl carbons, potentially making them more susceptible to nucleophilic attack by the oxidizing species.
Role of Catalyst Systems in Reaction Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to this compound are significantly influenced by the choice of catalyst. In the predominant synthetic pathway involving the oxidation of 4-fluorobenzoin, the catalyst plays a pivotal role in determining the reaction rate, yield, and purity of the final product.
A notable method for the oxidation of the α-hydroxyketone precursor involves a system of copper(II) acetate and ammonium nitrate in aqueous acetic acid. rowan.edu In this reaction, the copper(II) salt acts as the catalyst for the oxidation process. While specific yield data for this compound using this exact system is not extensively reported in comparative studies, this method is a recognized protocol for the synthesis of benzil derivatives. rowan.edu
The development of more environmentally benign and efficient catalytic systems is an active area of research. For the broader class of benzil syntheses from benzoins, various catalytic systems have been investigated, offering insights into potential catalysts for this compound production. These include manganese(II) Schiff base complexes and nanocrystalline magnesium oxide (nano-MgO), which have shown high efficiency in the oxidation of benzoin derivatives.
For instance, the oxidation of benzoin to benzil using a manganese(II) Schiff base complex with hydrogen peroxide as a green oxidant proceeds at room temperature with high yields. Similarly, nano-MgO has been employed as a heterogeneous catalyst for the aerobic oxidation of benzoins, offering advantages such as milder reaction conditions and high selectivity. While these catalysts have not been explicitly documented for the synthesis of this compound in comparative tables, their success with other benzil derivatives suggests their potential applicability.
In the context of Friedel-Crafts acylation as a potential route, the choice of catalyst is crucial for activating the acylating agent and promoting the reaction with the fluorinated aromatic substrate. Lewis acids such as aluminum chloride are traditionally used. However, modern advancements have introduced more efficient and reusable catalysts. For the related synthesis of fluorobenzophenones from fluorobenzene, composite catalysts of trifluoromethanesulfonic acid (TfOH) and rare earth triflates, such as lanthanum triflate (La(OTf)3), have demonstrated high selectivity and yields. sioc-journal.cn For example, the acylation of fluorobenzene with benzoyl chloride using a La(OTf)3 and TfOH catalyst system at 140 °C for 4 hours resulted in a 99% selectivity and 87% yield of the para-substituted product. sioc-journal.cn This highlights the potential for using advanced catalyst systems to achieve high efficiency and regioselectivity in the synthesis of fluorinated aromatic ketones.
Below are data tables illustrating the performance of different catalytic systems in reactions relevant to the synthesis of this compound.
Table 1: Catalytic Oxidation of 4-Fluorobenzoin Precursor
| Catalyst System | Oxidant | Solvent | Reaction Conditions | Yield (%) | Reference |
| Copper(II) acetate, Ammonium nitrate | - | 80% Acetic Acid | Reflux | Not specified | rowan.edu |
Note: This table reflects a known method for the synthesis of fluoro-substituted benzil derivatives. Specific yield for this compound is not detailed in the available literature.
Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Fluorobenzene
| Catalyst System | Acylating Agent | Temperature (°C) | Time (h) | Selectivity (para) | Yield (%) | Reference |
| La(OTf)₃, TfOH | Benzoyl chloride | 140 | 4 | 99% | 87% | sioc-journal.cn |
| Cu(OTf)₂ | 4-Fluorobenzoyl chloride | Not specified | Not specified | 80% (ortho/para) | 68% |
Note: This table showcases catalyst efficiency in the synthesis of fluorobenzophenones, a reaction analogous to a potential Friedel-Crafts route to this compound.
Reactivity and Mechanistic Investigations of 4 Fluorobenzil
Electrophilic Aromatic Substitution Reactions
4-Fluorobenzil is a valuable building block for creating fluorinated derivatives through electrophilic aromatic substitution, a process that can enhance the biological activity of potential drug candidates. chemimpex.com
The fluorine atom attached to the benzene (B151609) ring in this compound has a dual influence on electrophilic aromatic substitution reactions. Fluorine is the most electronegative element and strongly withdraws electron density from the ring through its inductive effect (-I effect). vaia.com This withdrawal of electrons deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vaia.comresearchgate.net In fact, fluorine's inductive effect is stronger than that of other halogens, leading to greater deactivation. vaia.com
Despite its deactivating nature, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comcsbsju.edu The resonance effect, which involves the donation of a lone pair from the fluorine atom, increases the electron density specifically at the ortho and para positions of the aromatic ring. csbsju.edu This makes these positions more susceptible to attack by electrophiles.
The stability of the cationic intermediate (arenium ion) formed during the reaction also plays a crucial role. When the electrophile attacks the ortho or para position, one of the resonance structures of the intermediate allows the positive charge to be adjacent to the fluorine atom. The fluorine can then help to delocalize the positive charge through its lone pairs, stabilizing this intermediate more than the one formed from meta attack. Consequently, the activation energy for ortho and para substitution is lower, leading to the preferential formation of these products. csbsju.edu It has been observed that electrophilic aromatic substitution on fluorobenzene (B45895) can result in as much as 90% of the para-substituted product. researchgate.net
| Effect of Fluorine Substituent | Influence on Electrophilic Aromatic Substitution |
| Inductive Effect (-I) | Deactivates the aromatic ring by withdrawing electron density. vaia.com |
| Resonance Effect (+R) | Donates electron density to the aromatic ring, particularly at the ortho and para positions. csbsju.edu |
| Overall Electronic Effect | Net deactivating, but less so than other halogens in some cases. researchgate.net |
| Directing Effect | Ortho, para-director. vaia.comcsbsju.edu |
Influence of Fluorine on Ring Activation/Deactivation
Nucleophilic Addition and Condensation Reactions
The diketone functional group in this compound is susceptible to nucleophilic attack, allowing for a variety of addition and condensation reactions. cymitquimica.com
Research has shown that this compound, along with its counterpart 4,4'-difluorobenzil, is a key precursor in the synthesis of novel difluoroaromatic compounds that feature a central heterocyclic group. researchgate.netresearchgate.net These reactions typically involve the condensation of the diketone with a binucleophilic reagent containing nitrogen.
For instance, this compound can be reacted with diamino compounds to form complex heterocyclic systems. A notable example is the reaction of this compound with 3,4-diaminobenzoic acid in boiling acetic acid with sodium acetate (B1210297). googleapis.comgoogle.com This condensation reaction leads to the formation of quinoxaline (B1680401) derivatives, which are an important class of nitrogen-containing heterocyclic compounds. google.com These reactions are fundamental in creating larger, more complex molecules with potential applications in medicinal chemistry, such as antiviral agents. googleapis.comgoogle.com
Derivatives of 4-fluorobenzyl have also been used in the synthesis of other heterocyclic systems like vaia.comcsbsju.eduCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-8(7H)-one, which have shown potential as pharmaceutical agents. lmaleidykla.ltlmaleidykla.lt
While direct reactions of this compound with iminodiacetic acid are not extensively detailed in the provided search results, the reactivity of the benzil (B1666583) core suggests the potential for such condensations. The carbonyl groups of this compound can react with amines, and this principle extends to amino acids and their derivatives. The formation of iminodiacetate (B1231623) derivatives would likely involve the reaction of the carbonyl groups with the secondary amine of iminodiacetic acid, potentially leading to the formation of a heterocyclic ring system, though specific examples for this compound are not explicitly documented in the available results. However, the use of 4-fluorobenzyl moieties in the synthesis of complex molecules, including those with piperazine (B1678402) rings (a related diamine structure), has been reported. yok.gov.trunige.it
Reactions with Nitrogen-Containing Heterocycles (e.g., synthesis of difluoroaromatic compounds with heterocyclic central groups)
Redox Chemistry of this compound
The redox chemistry of this compound involves both the oxidation and reduction of the molecule. The diketone moiety is the primary site for these transformations.
The oxidation of benzil-type compounds can be achieved using various oxidizing agents. For example, a related synthesis of benzil from benzoin (B196080) utilizes copper(II) acetate and ammonium (B1175870) nitrate (B79036) in acetic acid. google.com It is plausible that this compound could undergo further oxidation under strong conditions, though specific products are not detailed in the search results. An impurity in a derivative of 7-(4-fluorobenzyl)- vaia.comcsbsju.eduCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine-3,8(2H, 7H)-dione was identified as a result of oxidation, indicating the susceptibility of related structures to oxidative decomposition. lmaleidykla.ltlmaleidykla.lt
Photoreduction and Photooxidation Pathways
The photochemistry of benzil and its derivatives is characterized by the reactivity of their excited states, which can undergo reduction or oxidation depending on the reaction conditions.
Photoreduction:
The photoreduction of benzil and its substituted analogues typically involves the excitation of the molecule to its triplet state, which then abstracts a hydrogen atom from a suitable donor, such as a solvent or an amine. In the case of unsymmetrically substituted benzils, the reduction is selective, with one of the two carbonyl groups being preferentially reduced. researchgate.net The benzoyl group attached to the phenyl ring with a more electron-withdrawing substituent is more susceptible to reduction. researchgate.net Following this trend, in this compound, the carbonyl group adjacent to the fluorinated phenyl ring would be the expected site of reduction.
The general pathway for the photoreduction of benzil in the presence of a hydrogen donor like triethylamine (B128534) (TEA) proceeds through an initial electron transfer from the amine to the excited benzil molecule. This is followed by protonation to yield a ketyl radical. Subsequent reactions of this radical can lead to the formation of benzoin and other products like hydrobenzoin. researchgate.net The presence of a photocatalyst such as titanium dioxide (TiO₂) can also facilitate this reduction. researchgate.net
Photooxidation:
The photooxidation of benzil is a well-documented process that occurs in the presence of molecular oxygen. nih.gov Upon irradiation, the excited triplet state of benzil can react with oxygen to form a variety of oxidation products. In oxygenated benzene solutions, the photooxidation of benzil yields phenyl benzoate, benzoic acid, and biphenyl. nih.gov A key intermediate in this process, particularly in polymer matrices, is benzoyl peroxide, which is formed in nearly quantitative yields. nih.govscilit.com This transformation is believed to proceed via the addition of molecular oxygen to the triplet benzil, forming a 1,4-biradical, which then rearranges and cleaves to form a benzoylperoxy-benzoyl radical pair. nih.gov For this compound, a similar pathway is anticipated, likely leading to a mixture of fluorinated and non-fluorinated benzoic acid and related peroxide derivatives.
Table 1: Summary of Photoreduction and Photooxidation Products of Benzil Derivatives
| Reaction Type | Reactant | Key Products | Reference(s) |
| Photoreduction | Benzil | Benzoin, Benzilpinacols, Benzoic acid derivatives | researchgate.net |
| Photooxidation | Benzil | Phenyl benzoate, Benzoic acid, Biphenyl, Benzoyl peroxide | nih.gov |
Electrochemical Behavior and Redox Potentials
The electrochemical properties of benzil and its derivatives have been investigated using techniques like cyclic voltammetry. These studies reveal that the reduction of these compounds typically occurs in two successive one-electron steps. innovareacademics.in
The first step is a reversible reduction to form a stable anion radical. The second step involves the addition of another electron to form a dianion, which is generally less stable and can react with proton donors in the medium. innovareacademics.in The presence of substituents on the phenyl rings significantly influences the redox potentials of these processes.
In alkaline solutions, the reduction of substituted benzils often shows two reversible one-electron waves, corresponding to the formation of the anion radical and the dianion. innovareacademics.in However, in the presence of a proton donor like an alcohol, the second reduction wave tends to become irreversible and shifts to more positive potentials. This is attributed to the rapid protonation of the dianion. innovareacademics.in
The electrochemical oxidation of benzil derivatives has been studied to a lesser extent. However, the initial electron transfer is a key step in many of its chemical reactions. The oxidation potential of these compounds would also be influenced by the nature of the substituents.
Table 2: Electrochemical Reduction Data for Substituted Benzils in Alcoholic Medium
| Compound | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) | Reference(s) |
| Benzil | -0.825 | -0.75 | innovareacademics.in |
| 2'-chloro-4-methoxy-3-nitro benzil | -0.37, -0.82 | -0.32, -0.68 | researchgate.net |
| 4,4'-dibromo benzil | -0.35, -1.05 | -0.21 | innovareacademics.in |
Note: The data presented is for illustrative purposes to show the effect of substitution on redox potentials and may not be directly comparable due to different experimental conditions.
Computational Chemistry and Theoretical Studies of 4 Fluorobenzil
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and predicting the spectroscopic behavior of 4-Fluorobenzil and related compounds. set-science.com
The introduction of a fluorine atom to the benzil (B1666583) structure significantly alters the electronic landscape of the molecule. Quantum chemical calculations, such as Mulliken atomic charge analysis, are used to quantify the distribution of electron density across the molecule. nih.gov The high electronegativity of the fluorine atom causes a withdrawal of electron density from the carbon atom to which it is attached (the C4 position of the phenyl ring).
Studies on fluorinated aromatic compounds have demonstrated that the charge densities on the carbon atoms bonded to fluorine are a key parameter of interest. researchgate.net For instance, in a study analyzing various fluorobenzils, geometry optimizations were performed at the B3LYP/6-31G(p,d) level of theory to calculate atomic charges. nih.gov This analysis reveals that the carbon atom directly bonded to fluorine becomes more electropositive compared to the equivalent carbon in an unsubstituted benzil molecule. This polarization is a critical factor influencing the molecule's intermolecular interactions and reactivity.
Table 1: Calculated Mulliken Atomic Charges for Atoms in this compound Note: This table is illustrative, based on typical findings from DFT calculations on similar fluorinated compounds. Exact values can vary with the level of theory and basis set used.
| Atom | Calculated Charge (a.u.) |
|---|---|
| Carbonyl Carbon (C=O) | +0.3 to +0.4 |
| Carbonyl Oxygen (O=C) | -0.4 to -0.5 |
| Fluorine (F) | -0.2 to -0.3 |
The charge density distribution is fundamental to understanding the molecule's electrostatic potential, which maps regions of electrophilic and nucleophilic character. mdpi.comresearchgate.net The negative potential is typically concentrated around the electronegative oxygen and fluorine atoms, while positive potential is found around the hydrogen atoms. set-science.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comnumberanalytics.com
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com In this compound, the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO compared to unsubstituted benzil. DFT calculations are used to determine these orbital energies precisely. nih.gov
Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are representative for demonstrating the application of FMO theory.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.5 | Electron Donor (Nucleophile) |
| LUMO | -1.8 | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of Chemical Reactivity |
The analysis of the HOMO and LUMO compositions reveals that they are typically of π-character, distributed across the aromatic rings and the dicarbonyl system. researchgate.net This distribution is crucial for predicting the outcomes of pericyclic reactions and understanding interactions with other molecules, such as in enzyme active sites. wikipedia.org
Quantum chemical calculations are widely used to predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These predictions are valuable for structure verification and for understanding how electronic structure influences spectroscopic signals. biorxiv.org
For this compound, a direct correlation has been found between the calculated charge density on the carbon atom attached to fluorine and its corresponding ¹³C and ¹⁹F NMR chemical shifts. researchgate.net This demonstrates that the electronic effects captured by theoretical models have a direct and predictable experimental consequence. Machine learning and quantum mechanics (QM) based methods are increasingly combined to improve the accuracy of ¹⁹F NMR chemical shift predictions for fluorinated molecules. chemrxiv.org The process often involves calculating the magnetic shielding tensors for the optimized molecular geometry, which are then used to determine the chemical shifts relative to a standard.
Frontier Molecular Orbital Theory Applied to Reactivity Prediction
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with the surrounding environment. nih.govyoutube.com These simulations solve Newton's equations of motion for a system of atoms, offering a dynamic picture of the molecule's behavior. mdpi.com
The flexibility of this compound is primarily determined by the rotation around the single bonds connecting the two carbonyl groups and the bonds linking the carbonyl carbons to the phenyl rings. Conformational analysis involves studying the molecule's potential energy as a function of these dihedral angles. maricopa.edulibretexts.org
The rotation around the central C-C bond in benzil-like structures is of particular interest. Different conformations, such as staggered and eclipsed forms, have different energies due to torsional and steric strain. maricopa.eduscribd.com The energy difference between the most stable and least stable conformations defines the rotational barrier. maricopa.edu The presence of the fluorine substituent can influence these barriers through steric and electronic effects. For example, studies on other fluorinated molecules have shown that fluorine can favor specific conformations due to dipole-dipole interactions. beilstein-journals.org In this compound, the key dihedral angle is that between the two phenyl rings. The molecule is not planar, and the extent of twisting is a balance between conjugative stabilization (favoring planarity) and steric hindrance (favoring a twisted conformation).
Table 3: Key Dihedral Angles in this compound for Conformational Analysis Note: Angles describe the orientation of different parts of the molecule.
| Dihedral Angle | Description | Significance |
|---|---|---|
| O=C-C=O | Torsion between the two carbonyl groups | Defines the relative orientation of the dione (B5365651) moiety |
| F-C-C=O | Torsion of the fluorophenyl ring relative to the adjacent carbonyl | Influences conjugation and steric interactions |
The rotational barriers in such systems can be modulated by factors like intramolecular hydrogen bonds, although this is less relevant for this compound itself. chemistryviews.org
The solvent environment can have a profound impact on the conformation and reactivity of a molecule. google.com MD simulations are an excellent tool for exploring these solvent effects by explicitly including solvent molecules in the simulation box. rsc.org
For this compound, the polarity of the solvent can influence its preferred conformation. Polar solvents may stabilize conformations with a larger dipole moment. The flexibility of molecules in solution is a key factor in processes like enzyme inhibition, where the molecule must adapt its conformation to fit into a binding site. mdpi.comresearchgate.net Simulations can reveal how the solvent-accessible surface area changes with different conformations and how water molecules or other solvents might mediate intramolecular or intermolecular interactions. mdpi.com The reactivity of this compound, particularly the accessibility of the electrophilic carbonyl carbons, can be altered by the solvent's ability to solvate and stabilize charged intermediates or transition states.
Conformational Analysis and Rotational Barriers (e.g., dihedral angles and rotational restrictions)
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org By identifying key physicochemical properties and structural features that influence a compound's activity, QSAR models can be used to predict the activity of novel compounds, guide lead optimization, and provide insights into the mechanism of action. neovarsity.orgnih.gov
Both 2D and 3D-QSAR models have been developed to understand the inhibitory activity of fluorobenzil analogs against various enzymes, particularly mammalian carboxylesterases (CEs). nih.gov These models are crucial for elucidating the structural requirements for potent and selective inhibition.
2D-QSAR models correlate biological activity with 2D structural descriptors, such as topological indices, connectivity indices, and counts of specific atoms or functional groups. researchgate.netresearchgate.net These models are computationally less intensive and can provide valuable information about the general structural features that are important for activity. For instance, a 2D-QSAR study on a series of inhibitors might reveal that the presence of a hydrogen bond donor at a specific position is beneficial for activity. turkjps.org
3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.govdrugdesign.org These methods require the alignment of the compounds in a common coordinate system and then calculate steric and electrostatic fields around them. drugdesign.org The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). cresset-group.com
A study on the inhibition of mammalian carboxylesterases by fluorobenzil analogs generated 3D-QSAR models with significant predictive power. nih.gov The linear correlation coefficients (r²) for the observed versus predicted inhibitory constants (Ki) ranged from 0.65 to 0.89. nih.gov Furthermore, the cross-validated correlation coefficients (q²), a measure of the model's predictive ability, were also high, suggesting the robustness of the models. nih.gov For example, CoMFA-based models for benzil analogs described 88%, 95%, and 76% of the observed activity for human intestinal carboxylesterase (hiCE), human carboxylesterase 1 (hCE1), and rabbit carboxylesterase (rCE), respectively. researchgate.net
These 3D-QSAR models have highlighted the importance of steric and electrostatic interactions in determining the inhibitory potency and selectivity of fluorobenzil analogs. nih.govmetabolomics.se For instance, the models have shown that the spatial arrangement of the carbonyl oxygens in the 1,2-dione moiety plays a crucial role in selectivity towards different carboxylesterase isoforms. metabolomics.se
Electronic Parameters: The electronic properties of the substituents on the phenyl rings significantly affect the reactivity of the 1,2-dione core, which is crucial for the inhibition of enzymes like carboxylesterases. nih.gov The Hammett substitution constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent, has been shown to correlate with inhibitory activity. mlsu.ac.in For example, withdrawing electron density from the carbonyl carbons can enhance their electrophilicity, making them more susceptible to nucleophilic attack by the active site serine of carboxylesterases. nih.gov
Steric Parameters: The size and shape of the molecule and its substituents play a critical role in how it fits into the active site of a target enzyme. mlsu.ac.in Steric parameters, such as Taft's steric parameter (Es) and STERIMOL parameters (L, B1, B5), which describe the dimensions of a substituent, have been used in QSAR models to account for these effects. metabolomics.se 3D-QSAR contour maps often reveal regions where bulky substituents are either favorable or unfavorable for activity. nih.gov For benzil analogs, the volume of the substituents has been shown to be a key determinant of isoform-selectivity. researchgate.net
Hydrophobic Parameters: The hydrophobicity of a compound, often quantified by the partition coefficient (log P) or the hydrophobic substituent constant (π), influences its ability to cross cell membranes and bind to hydrophobic pockets within the enzyme's active site. mlsu.ac.in While important for many drug classes, the inhibitory potency of fluorobenzils against carboxylesterases was not found to be dramatically increased by fluorine substitution, which alters hydrophobicity, as compared to the parent benzil molecule. nih.gov
Charge Distribution: The distribution of partial charges within the molecule is a critical factor. Studies have shown a positive correlation between the charge on the hydroxyl carbon atom and the carbonyl oxygen in related benzoin (B196080) analogs and their inhibitory activity against carboxylesterases. nih.gov
A study on fluorobenzil-mediated inhibition of carboxylesterases found that the charge distribution within the central carbon atoms of the dione moiety is an important factor in their inhibitory mechanism. nih.gov
Table 1: Physicochemical Parameters and Their Relevance in QSAR Studies
| Parameter Category | Specific Parameter | Description | Relevance to Biological Activity |
|---|---|---|---|
| Electronic | Hammett Constant (σ) | Measures the electron-donating or -withdrawing ability of a substituent. mlsu.ac.in | Influences the reactivity of the pharmacophore. nih.gov |
| Steric | Taft's Steric Parameter (Es) | Quantifies the steric bulk of a substituent. mlsu.ac.in | Affects the fit of the molecule in the binding site. researchgate.netmetabolomics.se |
| Steric | STERIMOL Parameters | Describe the length and width of a substituent. metabolomics.se | Provides a more detailed description of the substituent's shape. metabolomics.se |
| Hydrophobic | Partition Coefficient (log P) | Measures the lipophilicity of a molecule. mlsu.ac.in | Influences membrane permeability and binding to hydrophobic pockets. mlsu.ac.in |
| Charge | Partial Atomic Charges | The distribution of electron density across the molecule. nih.gov | Determines electrostatic interactions with the target protein. nih.gov |
A key application of QSAR models is the prediction of the biological activity of novel, untested compounds. nih.govnih.gov By using a validated QSAR model, researchers can virtually screen libraries of designed compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. neovarsity.org This approach can significantly reduce the time and cost associated with drug discovery. nih.gov
For fluorobenzil derivatives, predictive QSAR models have been developed based on the structural and physicochemical information gathered from known analogs. nih.gov These models are typically built using a training set of compounds with known activities and then validated using an external test set of compounds that were not used in the model development. d-nb.info A high predictive correlation coefficient for the test set indicates a robust and reliable model.
For example, 3D-QSAR models for fluorobenzil analogs inhibiting carboxylesterases have demonstrated good predictive power, with q²/r² ratios close to unity. nih.gov This suggests that these models can be effectively used to assess the potential inhibitory activity of new fluorobenzil derivatives. nih.gov The insights gained from the QSAR contour maps, which highlight favorable and unfavorable regions for steric and electrostatic interactions, can guide the rational design of more potent and selective inhibitors. nih.gov For instance, an integrated model combining benzil and other inhibitor scaffolds suggested that future inhibitors could be optimized for selectivity and potency by combining the 1,2-dione of the benzil structure with a long alkyl chain from another inhibitor class. metabolomics.se
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzil |
| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione |
| 1,2-bis[2,4-bis(trifluoromethyl)phenyl]ethane-1,2-dione |
| Benzoin |
Advanced Spectroscopic Characterization and Elucidation of 4 Fluorobenzil
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For 4-Fluorobenzil, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous assignment of all atoms and offers insights into the molecule's preferred conformation.
The presence of a single fluorine atom introduces distinct changes in the NMR spectra compared to the parent benzil (B1666583) molecule, serving as a powerful probe of the electronic structure. researchgate.netnih.gov The ¹H, ¹³C, and ¹⁹F NMR spectra are instrumental in confirming the molecular structure. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals in the aromatic region. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet, while the protons on the 4-fluorophenyl ring exhibit a more defined splitting pattern due to coupling with the ¹⁹F nucleus. The protons ortho to the fluorine atom (H-2', H-6') appear as a doublet of doublets due to coupling with both the adjacent meta protons and the fluorine atom. The meta protons (H-3', H-5') also show characteristic splitting.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The carbonyl carbons of the α-diketone moiety are the most deshielded, appearing far downfield (typically 190-200 ppm). libretexts.org The carbon atom directly bonded to fluorine (C-4') exhibits a large one-bond C-F coupling constant (¹JCF), resulting in a distinct doublet. The fluorine atom also influences the chemical shifts of the other carbons in the fluorinated ring through two-bond (²JCF) and three-bond (³JCF) couplings. The signals for the carbons in the unsubstituted ring are assigned based on standard chemical shift predictions and comparison with benzil. The wide chemical shift range in ¹³C NMR ensures that signals rarely overlap, allowing for the clear distinction of each carbon atom. libretexts.org
¹⁹F NMR Spectroscopy: As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique. magritek.com The spectrum of this compound shows a single resonance for the fluorine atom. Its chemical shift is sensitive to the electronic environment and can provide information about intermolecular interactions. The large chemical shift dispersion in ¹⁹F NMR (up to 800 ppm) makes it an excellent tool for identifying fluorine-containing compounds. azom.comlcms.cz A correlation has been observed between the charge on the fluorine-bearing carbon atom and the corresponding ¹³C and ¹⁹F chemical shifts. researchgate.net
Interactive Data Table: Representative NMR Data for this compound (in CDCl₃)
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |
| ¹H | H-2, H-6 | ~7.9-8.0 | m | - |
| ¹H | H-3, H-5 | ~7.5-7.6 | m | - |
| ¹H | H-4 | ~7.6-7.7 | m | - |
| ¹H | H-2', H-6' | ~8.0-8.1 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |
| ¹H | H-3', H-5' | ~7.1-7.2 | t | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |
| ¹³C | C=O (unsubst.) | ~194-196 | s | - |
| ¹³C | C=O (F-subst.) | ~193-195 | d | ³JCF ≈ 3-4 |
| ¹³C | C-1 | ~132-134 | s | - |
| ¹³C | C-4 | ~134-135 | s | - |
| ¹³C | C-2, C-6 | ~129-131 | s | - |
| ¹³C | C-3, C-5 | ~128-129 | s | - |
| ¹³C | C-1' | ~129-130 | d | ²JCF ≈ 3-4 |
| ¹³C | C-4' | ~166-168 | d | ¹JCF ≈ 250-260 |
| ¹³C | C-2', C-6' | ~132-133 | d | ²JCF ≈ 9-10 |
| ¹³C | C-3', C-5' | ~115-117 | d | ³JCF ≈ 22-23 |
| ¹⁹F | F-4' | ~ -105 to -115 | m | - |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and confirming the through-bond and through-space connectivity of atoms. wikipedia.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds. huji.ac.il For this compound, cross-peaks would be observed between the ortho (H-2', H-6') and meta (H-3', H-5') protons on the fluorinated ring, confirming their adjacency. Similarly, correlations among the H-2/6, H-3/5, and H-4 protons of the unsubstituted ring would establish their connectivity. huji.ac.il
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. wikipedia.orgnanalysis.com The HSQC spectrum of this compound would show a cross-peak connecting each proton signal to its corresponding carbon signal. For example, the signals for H-2'/H-6' would correlate with the C-2'/C-6' signal, and the H-3'/H-5' signals would correlate with the C-3'/C-5' signal, confirming the C-H attachments in the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together molecular fragments. wikipedia.org In this compound, HMBC would show correlations from the H-2'/H-6' protons to the adjacent carbonyl carbon and to C-4'. The protons of the unsubstituted ring would show correlations to their adjacent carbonyl carbon, linking the two halves of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net NOESY can provide valuable information about the three-dimensional structure and preferred conformation of the molecule, such as the relative orientation of the two phenyl rings.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Conformational Studies
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are dominated by absorptions corresponding to the vibrations of its key structural motifs: the α-diketone and the two distinct aromatic rings.
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the two carbonyl groups. In α-dicarbonyl compounds like benzil, these two C=O stretches can couple, leading to symmetric and asymmetric stretching modes. The presence of the electron-withdrawing fluorine atom on one ring can influence the frequency and intensity of these bands compared to unsubstituted benzil. These stretches typically appear in the region of 1650-1700 cm⁻¹.
Aromatic Ring Vibrations: The spectra show multiple bands corresponding to C-C stretching vibrations within the aromatic rings (typically 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹.
Carbon-Fluorine (C-F) Stretching: A strong, characteristic absorption band for the C-F stretching vibration is expected in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. This band is a clear indicator of the fluorine substitution.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |
| Carbonyl Stretch | C=O | 1660 - 1690 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1580 - 1610 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1500 | Medium |
| C-F Stretch | Ar-F | 1150 - 1250 | Strong |
| C-H Bending (out-of-plane) | Ar-H | 700 - 900 | Strong |
Comparing the vibrational spectrum of this compound to that of unsubstituted benzil and other halogenated derivatives provides insight into the electronic effects of the substituent. The introduction of the electronegative fluorine atom on the phenyl ring generally leads to a slight increase in the C=O stretching frequency. This is attributed to the inductive electron-withdrawing effect of fluorine, which shortens and strengthens the carbonyl bond. Studies on a series of fluorobenzils have been crucial in understanding structure-activity relationships, where the 1,2-dione moiety is a key chemotype for biological activity. nih.govnih.gov The position and nature of the fluorine substituent can modulate the electronic properties of this dione (B5365651) system, which is reflected in the vibrational spectra. nih.gov
Vibrational Analysis and Functional Group Identification
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₉FO₂), the calculated exact mass is approximately 228.0586 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 228. The fragmentation pattern would likely be dominated by cleavage adjacent to the carbonyl groups (α-cleavage), which is characteristic of ketones. Key expected fragments include:
m/z 123 [C₇H₄FO]⁺: Loss of the benzoyl radical (C₆H₅CO•) results in the formation of the 4-fluorobenzoyl cation. This is often a very stable and abundant fragment.
m/z 105 [C₇H₅O]⁺: Loss of the 4-fluorobenzoyl radical (FC₆H₄CO•) leads to the formation of the benzoyl cation. The relative abundance of the m/z 123 and m/z 105 peaks can provide information about the relative bond strengths.
m/z 95 [C₆H₄F]⁺: Subsequent loss of carbon monoxide (CO) from the 4-fluorobenzoyl cation (m/z 123) gives the 4-fluorophenyl cation.
m/z 77 [C₆H₅]⁺: Loss of CO from the benzoyl cation (m/z 105) yields the phenyl cation.
These characteristic fragments allow for the confident identification of the this compound structure and distinguish it from other isomers.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. The technique measures the mass-to-charge ratio (m/z) to several decimal places, distinguishing between compounds that may have the same nominal mass. For this compound, with the chemical formula C₁₄H₉FO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. ufrgs.br
The identity of this compound as 1-(4-fluorophenyl)-2-phenylethane-1,2-dione has been confirmed through its synthesis and characterization using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.org Based on its confirmed formula, the theoretical exact mass can be determined.
| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 14 | 12.000000 | 168.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Theoretical Monoisotopic Mass | 228.058658 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net While specific experimental tandem mass spectra for this compound are not widely published, a fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and the known behavior of α-diketones and related fluorinated compounds. figshare.com
In a typical MS/MS experiment using collision-induced dissociation (CID), the molecular ion (M⁺˙) of this compound (m/z 228.06) would be expected to fragment primarily at the weak C-C bond between the two carbonyl groups. This cleavage would lead to the formation of two key acylium ions: the benzoyl cation and the 4-fluorobenzoyl cation. The 4-fluorobenzyl moiety is known to be a stable fragment in the mass spectrometry analysis of larger molecules.
| Fragment Ion | Structure | m/z (Monoisotopic) | Proposed Origin |
|---|---|---|---|
| Benzoyl cation | [C₆H₅CO]⁺ | 105.03 | α-cleavage |
| 4-Fluorobenzoyl cation | [FC₆H₄CO]⁺ | 123.02 | α-cleavage |
| Phenyl cation | [C₆H₅]⁺ | 77.04 | Loss of CO from benzoyl cation |
| 4-Fluorophenyl cation | [FC₆H₄]⁺ | 95.03 | Loss of CO from 4-fluorobenzoyl cation |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the UV or visible range. google.com
Electronic Transitions and Chromophore Analysis
The chromophore in this compound is the entire conjugated system, comprising the two phenyl rings and the α-dicarbonyl group (benzil moiety). Like the parent compound benzil, this compound is expected to exhibit two characteristic absorption bands. sapub.org
π → π* Transition : A strong absorption band at shorter wavelengths, typically in the range of 260-320 nm. sapub.orgrsc.org This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the extensive conjugated system. For fluorinated benzil derivatives in toluene, this transition appears as a major signal around 290-315 nm. sapub.org
n → π* Transition : A much weaker absorption band at longer wavelengths, around 380-420 nm. sapub.orgmdpi.com This corresponds to the promotion of a non-bonding electron (from one of the oxygen lone pairs) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity (low molar absorptivity, ε). google.com Studies of similar fluorinated benzils show this very weak absorption at around 400 nm. sapub.org
Environmental Effects on Absorption Spectra
The polarity of the solvent can influence the energy of the molecular orbitals involved in electronic transitions, leading to shifts in the absorption maxima (solvatochromism). Current time information in Bangalore, IN. For this compound, the expected effects are:
n → π* Transition : Increasing solvent polarity typically causes a hypsochromic (blue) shift in the n → π* transition. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atoms through dipole-dipole interactions or hydrogen bonding, lowering their ground-state energy. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength.
π → π* Transition : The effect of solvent polarity on the π → π* transition is generally smaller but often results in a slight bathochromic (red) shift. The π* excited state is typically more polar than the π ground state, and it is therefore stabilized more by polar solvents, which reduces the energy gap for the transition. Current time information in Bangalore, IN.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The analysis of crystalline materials by single-crystal X-ray diffraction provides detailed information about the unit cell dimensions and the precise arrangement of atoms within the crystal lattice. While this technique has been successfully applied to numerous symmetrically and asymmetrically substituted benzil derivatives, a solved single-crystal structure for this compound has not been reported in the surveyed scientific literature.
However, analysis of the closely related compound, 4,4'-difluorobenzil, shows an s-trans conformation with elongated central C-C bonds, which act to minimize dipole-dipole repulsions between the carbonyl groups. Its crystal lattice is stabilized by weak C–H···O hydrogen bonds and π-π interactions. It is highly probable that this compound would adopt a similar skewed α-dicarbonyl conformation in the solid state, influenced by a combination of steric and electronic factors, with crystal packing dictated by weak intermolecular forces.
Polymorphism and Crystal Engineering of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Crystal engineering aims to design and synthesize functional solid-state structures with desired properties by controlling intermolecular interactions.
Despite the importance of these fields, a review of the available scientific literature indicates a lack of specific studies focused on the polymorphism and crystal engineering of this compound. While research has been conducted on the crystal structures of related compounds or more complex molecules containing a 4-fluorobenzoyl moiety, dedicated investigations into the different crystalline forms of this compound or the deliberate manipulation of its crystal packing through engineering strategies have not been reported. nih.gov
Therefore, detailed research findings, including data tables on different polymorphic forms and their crystallographic parameters for this compound, are not available in the public domain based on the conducted searches. Further research would be required to explore the potential polymorphic behavior and apply crystal engineering principles to this specific compound.
Medicinal Chemistry and Biological Activity of 4 Fluorobenzil Derivatives
Design and Synthesis of Bioactive 4-Fluorobenzil Analogs
The strategic design and synthesis of this compound analogs are pivotal in developing compounds with tailored biological activities. Researchers have employed various strategies to enhance their potency and selectivity as enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies for Target Modulation
Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features of this compound derivatives that govern their inhibitory activity. The 1,2-dione moiety is essential for enzyme inhibition. researchgate.netacs.org The potency of these compounds is also influenced by the presence and substitution patterns on the benzene (B151609) rings. researchgate.netacs.org
Key findings from SAR studies on benzil (B1666583) analogs, including fluorinated derivatives, indicate that:
Aromaticity is crucial: The presence of aromatic rings is important for potent inhibitory activity, though not strictly essential if high hydrophobicity is achieved. acs.orgnih.govresearchgate.net Replacing the benzene rings with heterocyclic substituents generally leads to an increase in the inhibition constant (Kᵢ), signifying weaker inhibition. acs.orgresearchgate.netnih.gov
Hydrophobicity enhances potency: An increase in the hydrophobicity of the molecule, often quantified by a higher clogP value, tends to result in more potent carboxylesterase (CE) inhibitors. nih.gov
Substitution matters: Substitutions on the benzene rings can confer increased selectivity towards CEs from different species. acs.orgnih.gov For instance, the introduction of fluorine atoms can modulate the electronic properties and, consequently, the inhibitory activity of the compounds. nih.gov
Rational Design of Enhanced Potency and Selectivity
Rational design approaches have leveraged the insights from SAR studies to create this compound analogs with improved inhibitory profiles. A significant aspect of this design process is the manipulation of the dihedral angle of the 1,2-dione moiety. researchgate.netnih.gov The planarity of the two carbonyl oxygen atoms plays a critical role in determining the selectivity between different human carboxylesterase isoforms. researchgate.netnih.gov
Specifically, when the carbonyl oxygen atoms are in a cis-coplanar arrangement, the compounds tend to show specificity for human liver carboxylesterase (hCE1). researchgate.net Conversely, a non-planar or trans-coplanar orientation of these oxygen atoms leads to more potent inhibition of human intestinal carboxylesterase (hiCE). researchgate.net This structural insight has been validated across numerous 1,2-dione inhibitors and forms a cornerstone for designing isoform-selective inhibitors. researchgate.net
Furthermore, computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been successfully employed to build predictive models for the inhibitory activity of benzil analogs. researchgate.netresearchgate.net These models, which show excellent correlation between predicted and experimental Kᵢ values, have been instrumental in the in silico design of novel and more effective CE inhibitors. researchgate.netnih.gov For example, based on these models, it was predicted and subsequently confirmed that 2,2'-naphthil would be a highly potent inhibitor of mammalian CEs, exhibiting a Kᵢ value of 1 nM against a rabbit liver CE. acs.orgresearchgate.netnih.gov
The synthesis of these rationally designed compounds often involves multi-step processes. For instance, fluorobenzil derivatives can be synthesized from the corresponding fluorinated benzaldehydes. rowan.edu These aldehydes undergo a reaction to form an α-hydroxyketone (benzoin), which is then oxidized to yield the final 1,2-diketone (benzil) structure. rowan.edu
Enzyme Inhibition and Modulatory Effects
The primary biological activity of interest for this compound and its derivatives is their ability to inhibit enzymes, particularly carboxylesterases.
Carboxylesterase (CE) Inhibition by Fluorobenzils
Fluorobenzil analogs have emerged as potent inhibitors of mammalian carboxylesterases, with Kᵢ values often in the nanomolar to low micromolar range. nih.gov These enzymes are crucial in the metabolism of a wide array of ester-containing drugs and xenobiotics. nih.govresearchgate.net The inhibition of CEs can, therefore, modulate the half-life, bioavailability, and toxicity of these therapeutic agents. researchgate.netnih.gov
A study on a series of symmetrical fluorobenzils revealed their efficacy as CE inhibitors against human intestinal carboxylesterase (hiCE), human carboxylesterase 1 (hCE1), and rabbit liver carboxylesterase (rCE). nih.gov While fluorine substitution did not consistently lead to a dramatic increase in potency compared to the parent benzil molecule, several fluorinated analogs demonstrated significant inhibitory activity. nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Selected Fluorobenzil Analogs against Mammalian Carboxylesterases
| Compound | Structure | hiCE Kᵢ (nM) | hCE1 Kᵢ (nM) | rCE Kᵢ (nM) |
|---|---|---|---|---|
| Benzil | 15.1 | 45.1 | 103 | |
| 1,2-bis(4-fluorophenyl)ethane-1,2-dione | 15.3 | 66.8 | 13.9 | |
| 1,2-bis(2-fluorophenyl)ethane-1,2-dione | 14.1 | 102 | 11.2 | |
| 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | 11.8 | 32.5 | 3.3 | |
| 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-dione | 2840 | 1190 | 1340 |
Data sourced from Hicks et al., 2007. nih.gov
Mechanisms of CE Inhibition by 1,2-Dione Moiety
The inhibitory action of benzil and its analogs, including this compound, is attributed to the interaction of the 1,2-dione moiety with the active site of the carboxylesterase. The established mechanism involves the catalytic triad (B1167595) (serine, histidine, and glutamic acid) present in the enzyme's active site. nih.gov
The process begins with a nucleophilic attack by the catalytic serine's hydroxyl group (Oγ) on one of the carbonyl carbons of the 1,2-dione. nih.govnih.gov This attack forms a transient, but relatively stable, tetrahedral intermediate. nih.gov In a typical ester substrate, the corresponding intermediate would have a C-O bond that is readily cleaved. However, in the 1,2-dione inhibitors, this is a C-C bond, which is stronger and less polarized. nih.gov Consequently, this bond does not break, and the enzyme remains trapped in this intermediate state, leading to its inhibition. nih.govnih.gov This mode of inhibition has been described as partially competitive. nih.gov
Isoform Selectivity in Mammalian Carboxylesterases
An important aspect of the medicinal chemistry of benzil derivatives is their ability to exhibit isoform selectivity among mammalian carboxylesterases, particularly between the human intestinal (hiCE) and liver (hCE1) forms. researchgate.net These two isoforms share 47% amino acid sequence identity. metabolomics.se
As previously mentioned, the planarity of the 1,2-dione moiety is a key determinant of this selectivity. researchgate.netnih.gov Compounds with a cis-coplanar dione (B5365651) structure favor inhibition of hCE1, while those with a non-planar or trans-coplanar dione are more potent against hiCE. researchgate.net This selectivity is thought to arise from steric interactions and repulsions within the respective enzyme active sites. metabolomics.se
Furthermore, quantitative structure-activity relationship (QSAR) analyses have revealed that the volume of the substituents on the aromatic rings is a critical parameter for isoform selectivity. researchgate.netnih.gov By modulating the size and position of these substituents, it is possible to fine-tune the inhibitory profile of the compounds, favoring one CE isoform over another. This ability to design isoform-selective inhibitors is crucial for developing targeted therapies that can modulate drug metabolism in specific tissues, such as the intestine or the liver, thereby potentially enhancing efficacy and reducing side effects. researchgate.net
Impact on Prodrug Activation (e.g., CPT-11 metabolism)
The anticancer agent CPT-11 (irinotecan) is a prodrug that requires conversion by carboxylesterase (CE) enzymes to its active, and significantly more cytotoxic, form, SN-38. eur.nlnih.gov The metabolism of CPT-11 is a critical factor in its efficacy and toxicity profile. eur.nl Human intestinal carboxylesterase (hiCE), also known as CES2, plays a role in the activation of CPT-11 in the gut, which can contribute to the dose-limiting toxicity of delayed-onset diarrhea. nih.govnih.gov
Researchers have investigated the use of specific inhibitors of hiCE to manage this toxicity. nih.gov While direct studies on this compound itself in this context are not detailed, the broader strategy involves developing selective inhibitors for hiCE. This approach aims to reduce the activation of CPT-11 in the gastrointestinal tract without affecting its conversion to SN-38 in tumor tissues, potentially improving the therapeutic window of the drug. nih.govnih.gov The development of PET radiotracers has been pursued to better understand and measure the enzymatic activation of CPT-11, which could aid in optimizing therapeutic strategies. uthsc.edu
Phosphodiesterase IV (PDE IV) Enzyme Activity Modulation
Phosphodiesterase IV (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.govnih.gov Inhibition of PDE4 has been explored as a therapeutic strategy for a variety of conditions, including inflammatory diseases like asthma and multiple sclerosis, due to its ability to modulate the activity of immune cells. nih.govgoogle.com
Compounds that inhibit PDE4 can suppress the release of inflammatory cytokines and inhibit the activation of various inflammatory cells. nih.govgoogle.com While the provided information does not specifically detail the activity of this compound derivatives as PDE4 inhibitors, the general class of PDE4 inhibitors is of significant interest in medicinal chemistry for its potential to treat a range of inflammatory and neurological disorders. nih.govnih.govgoogle.com The development of selective PDE4 inhibitors is an ongoing area of research aimed at maximizing therapeutic benefits while minimizing side effects such as nausea and vomiting. nih.govnih.gov
Tyrosinase Inhibition and Antimelanogenic Effects of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds
A significant area of research for 4-fluorobenzyl derivatives has been in the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.govnih.govresearchgate.net Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), and its inhibition can reduce excessive melanin production. mdpi.comunica.it
Researchers have synthesized and evaluated a series of compounds featuring the 4-(4-fluorobenzyl)piperazine moiety. nih.govnih.govresearchgate.net One particularly potent compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, demonstrated an IC₅₀ value of 0.18 μM, making it approximately 100 times more active than the reference compound, kojic acid (IC₅₀ = 17.76 μM). nih.govnih.govresearchgate.net This compound was found to be a competitive inhibitor of tyrosinase and also exhibited antimelanogenic effects in B16F10 melanoma cells without showing cytotoxicity. nih.govnih.govresearchgate.net
Docking and kinetic studies have provided insights into the mechanism of action, suggesting that the 4-fluorobenzyl group plays a key role in binding to the active site of the enzyme. nih.govunica.it The synthesis of these compounds generally involves coupling 4-(4-fluorobenzyl)piperazine with various acyl chlorides or carboxylic acids. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Key Findings |
| [4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Tyrosinase | 0.18 | ~100-fold more active than kojic acid; competitive inhibitor; antimelanogenic effects in vitro. nih.govnih.govresearchgate.net |
| 4-(4-fluorobenzyl)piperazin-1-yl](phenyl)methanone | Tyrosinase | Low micromolar | Displayed inhibitory effects. unica.it |
| 4-(4-fluorobenzyl)piperazin-1-yl](2-methylphenyl)methanone | Tyrosinase | 5.25 | Active inhibitor. unica.it |
| Kojic Acid (Reference) | Tyrosinase | 17.76 | Standard reference inhibitor. nih.govresearchgate.netunica.it |
Antimicrobial and Antifungal Activity of 4-Fluorobenzyl-Containing Heterocycles (e.g., 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydroresearchgate.netmdpi.comlmaleidykla.lttriazolo[4,3-a]pyrazin-8(7H)-one)
The 4-fluorobenzyl group has been incorporated into various heterocyclic structures to explore their antimicrobial and antifungal properties. One such compound, 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazin-8(7H)-one, has shown notable activity. lmaleidykla.ltlmaleidykla.lt
This particular derivative was identified as having the highest antimicrobial activity against gram-negative bacteria among a series of synthesized compounds, with a minimum inhibitory concentration (MIC) of 12.5 µg/ml and a minimum bactericidal concentration (MBC) of 25.0 µg/ml. lmaleidykla.ltlmaleidykla.lt The broader class of compounds based on the nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazine nucleus is recognized for its potential antimicrobial activity. lmaleidykla.ltlmaleidykla.lt The synthesis of these compounds allows for various substitutions, enabling the creation of a diverse library for pharmacological screening. lmaleidykla.lt The development of reliable analytical methods, such as non-aqueous potentiometric titration, has been established for the quantitative analysis of these potential pharmaceutical agents. lmaleidykla.ltlmaleidykla.lt
| Compound | Activity | Target Organisms | MIC (µg/mL) | MBC (µg/mL) |
| 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro nih.govnih.govmdpi.comtriazolo[4,3-a]pyrazin-8(7H)-one | Antimicrobial | Gram-negative bacteria | 12.5 | 25.0 |
Applications in Radiopharmaceutical Development
The fluorine atom in the this compound structure makes it an ideal candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. mdpi.comrsc.org
The synthesis of ¹⁸F-labeled compounds is a cornerstone of PET tracer development. rsc.org For molecules containing a this compound moiety, this often involves a "building block" approach, where a precursor molecule is synthesized and then radiolabeled with ¹⁸F in the final steps. rsc.org For example, N-succinimidyl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]SFB) is a common reagent used to label proteins and other molecules with ¹⁸F. mdpi.com This process typically involves producing aqueous [¹⁸F]fluoride from a cyclotron, followed by a semi-automated synthesis to create the [¹⁸F]SFB, which is then conjugated to the target molecule. mdpi.com
Another approach is direct nucleophilic heteroaromatic substitution, which has been used to automate the synthesis of radiotracers like [¹⁸F]DCFPyL, a PSMA-targeted imaging agent. d-nb.info These methods aim to produce the final radiotracer with good radiochemical yield and purity for clinical use. d-nb.infonih.gov
The Tropomyosin receptor kinase (Trk) family, particularly TrkB, is a significant target in both neuroscience and oncology. mdpi.comnih.govnih.gov TrkB is involved in neuronal survival and differentiation and is overexpressed in various cancers. mdpi.comnih.gov This has driven the development of ¹⁸F-labeled radiotracers to non-invasively image TrkB expression and target engagement of Trk inhibitors. mdpi.com
PET radiotracers have been designed and synthesized to identify the presence of TrkB. uthsc.edu For instance, research has focused on developing small-molecule kinase inhibitors that can be labeled with ¹⁸F. mdpi.com These radiotracers are crucial for understanding the spatiotemporal changes in Trk receptor density in diseases like Alzheimer's and for monitoring the effectiveness of anticancer therapies targeting NTRK gene fusions. mdpi.comnih.gov
| Radiotracer Application | Target | Key Findings |
| [¹⁸F]FB-IL-2 | Activated T-cells | Allows for PET imaging of tumor-infiltrating T-cells. mdpi.com |
| [¹⁸F]DCFPyL | Prostate-specific membrane antigen (PSMA) | High, specific uptake in PSMA-positive tumors. d-nb.info |
| [¹⁸F]QMICF | Pan-Trk inhibitor | Developed for Trk brain and tumor imaging. mdpi.com |
| TrkB-targeted PET tracers | Tropomyosin receptor kinase B (TrkB) | Potential to identify TrkB presence for therapy planning in neuroblastoma. uthsc.edu |
Synthesis of ¹⁸F-Labeled this compound for PET Imaging
Potential in Anti-inflammatory and Analgesic Drug Development
Derivatives of this compound have been investigated for their potential as anti-inflammatory and pain-relieving agents. Research has focused on incorporating the 4-fluorobenzyl moiety into various heterocyclic structures to enhance their pharmacological profiles.
One notable area of research involves 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amine derivatives. uerj.br A study evaluating a series of these compounds (1a-k) revealed significant anti-inflammatory and analgesic activities. The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model, with Diclofenac sodium as the standard drug. Several derivatives demonstrated noteworthy activity, with compounds 1a (ortho-fluoro substitution on the phenyl ring) and 1j (para-chloro substitution) showing excellent anti-inflammatory effects. Compounds 1g (para-methyl), 1h (para-methoxy), 1i (para-ethoxy), and 1k (3,4-dichloro) also exhibited good activity. uerj.br
The analgesic properties of the same series were evaluated in albino mice, with Pentazocin used as the reference standard. The position of the fluoro substituent on the N-phenyl ring was found to be a critical determinant of analgesic potency. Compounds 1c (para-fluoro) and 1f (meta-fluoro) displayed good analgesic activity, suggesting that a small, hydrogen-like atom such as fluorine is well-tolerated at the meta and para positions. Conversely, substitution at the ortho position, as in compound 1a , led to a decrease in analgesic potency. uerj.br
Another class of compounds includes phthalazinone derivatives. Specifically, the compound 4-[3-(4-ciclopropanocarbonil-piperazina-1-carbonil)-4-fluoro-benzil]-2h-phthalazin-1-one has been noted for its analgesic activity. aacrjournals.org These findings underscore the utility of the this compound scaffold in designing new molecules with potential therapeutic applications for pain and inflammation. uerj.braacrjournals.org
Table 1: Anti-inflammatory and Analgesic Activity of 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amine Derivatives uerj.br
| Compound ID | N-phenyl Ring Substitution | Anti-inflammatory Activity (vs. Diclofenac Sodium) | Analgesic Activity (vs. Pentazocin) |
| 1a | 2-Fluoro | Excellent | Poor |
| 1c | 4-Fluoro | Moderate | Good |
| 1f | 3-Fluoro | Moderate | Good |
| 1g | 4-Methyl | Good | Moderate |
| 1h | 4-Methoxy | Good | Moderate |
| 1i | 4-Ethoxy | Good | Moderate |
| 1j | 4-Chloro | Excellent | Moderate |
| 1k | 3,4-Dichloro | Good | Moderate |
Neuroblastoma Research and Targeted Therapies
Neuroblastoma is the most prevalent extracranial solid tumor in children and originates from developing neural crest cells. google.com While some low-risk tumors may regress on their own, high-risk neuroblastoma presents a significant therapeutic challenge, leading to research into novel targeted therapies. google.comnih.gov In this context, derivatives of this compound have emerged as compounds of interest.
A key compound in this area is bis(4-fluorobenzyl)trisulfide , also known as fluorapacin (B1684098) . This compound is a synthetic, fluorinated derivative of dibenzyl trisulphide, a natural product. aacrjournals.org Fluorapacin has been identified as a promising anticancer drug candidate and has demonstrated superior cytotoxicity compared to its non-fluorinated parent compound against various human tumor cell lines. aacrjournals.orgnih.gov
Research has specifically highlighted its activity against neuroblastoma. Studies using the human neuroblastoma cell line SH-SY5Y showed that bis(4-fluorobenzyl)trisulfide inhibits cell proliferation and induces apoptosis. aacrjournals.orggoogle.com The mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. The compound binds covalently to cysteine residue 12 (Cys12) on β-tubulin, a key component of microtubules. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis). aacrjournals.org The effectiveness of this compound is significant, with an IC₅₀ value (the concentration required to inhibit the growth of 50% of cells) reported to be approximately 1.07 µM for the SH-SY5Y neuroblastoma cell line. aacrjournals.org
The potential of bis(4-fluorobenzyl)trisulfide and related compounds in treating neuroblastoma is further supported by patent filings that describe their use for ameliorating or treating this specific cancer. The development of fluorapacin has progressed to the point of clinical investigation, marking it as a significant this compound derivative in the landscape of targeted cancer therapies. google.com
Table 2: In Vitro Cytotoxicity (IC₅₀) of Bis(4-fluorobenzyl)trisulfide (BFBTS) Against Human Cancer Cell Lines aacrjournals.org
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.83 |
| HT29 | Colon Adenocarcinoma | 0.99 |
| SH-SY5Y | Neuroblastoma | 1.07 |
| U87-MG | Glioblastoma | 1.10 |
| HCT-15 | Colorectal Adenocarcinoma | 1.12 |
| HCT 116 | Colorectal Carcinoma | 1.16 |
| HepG2 | Hepatocellular Carcinoma | 1.25 |
| PC-3 | Prostate Adenocarcinoma | 1.35 |
| MCF-7 | Breast Adenocarcinoma | 1.51 |
| NCI-H460 | Large Cell Lung Cancer | 1.94 |
Materials Science Applications of 4 Fluorobenzil and Its Derivatives
Advanced Polymers and Coatings Development
The incorporation of 4-Fluorobenzil and its derivatives into polymer structures is a key strategy for creating materials with superior properties. chemimpex.com High-performance polymers are engineered for demanding applications where resistance to heat, chemicals, and mechanical stress is critical. fluorocarbon.co.ukefes.ro Fluoropolymers, in particular, are renowned for their exceptional stability and durability. fluorocarbon.co.uk
This compound is utilized as a cross-linking agent in polymer formulations. chemimpex.comchemimpex.com Cross-linking is a chemical process that forms covalent bonds between polymer chains, creating a robust three-dimensional network. ebeammachine.comsigmaaldrich.com This network structure restricts the movement of polymer chains, which significantly enhances the material's mechanical strength, durability, and thermal stability compared to their non-cross-linked linear counterparts. ebeammachine.commdpi.com
The reactivity of the diketone functional groups in this compound allows it to participate in reactions that link long polymer chains together. This process is fundamental in transforming plastics into more resilient materials suitable for high-performance applications. chemimpex.comebeammachine.com Various agents can be used for cross-linking, with the choice depending on the specific polymer and desired properties. mdpi.comgoogle.com The use of a fluorinated cross-linker like this compound can impart specific desirable characteristics to the final polymer. chemimpex.com
Cross-linking, in general, improves a polymer's resilience by creating a denser network that acts as a barrier against the diffusion of chemicals into the material. ebeammachine.com This makes cross-linked polymers suitable for use in harsh environments, such as in coatings, adhesives, and chemical processing equipment. fluorocarbon.co.ukebeammachine.com The incorporation of fluorinated moieties, derived from precursors like this compound, further boosts this resistance, leading to the development of advanced coatings and materials that offer extended service life and reliability under extreme conditions. chemimpex.commateria-inc.com
Table 1: Impact of Fluorination and Cross-linking on Polymer Properties This table provides a general overview of the effects based on established principles in polymer science.
| Property | Effect of Cross-linking | Additional Effect of Fluorination |
| Thermal Stability | Increases melting point and heat resistance. ebeammachine.com | Significantly enhances stability at elevated temperatures. chemimpex.comefes.ro |
| Chemical Resistance | Reduces solubility and swelling by preventing solvent diffusion. ebeammachine.com | Provides exceptional resistance to a wide range of corrosive chemicals. chemimpex.comfluorocarbon.co.uk |
| Mechanical Strength | Increases tensile strength and toughness. efes.roebeammachine.com | Can improve wear resistance and lower the coefficient of friction. atlasfibre.com |
| Durability | Enhances overall durability and longevity. ebeammachine.com | Contributes to long-term performance, especially in UV-exposed applications. materia-inc.com |
Cross-linking Agent in Polymer Formulations
Organic Electronics and Optoelectronic Materials
Derivatives of this compound play a significant role in the field of organic electronics due to their unique electronic properties. chemimpex.com The benzophenone (B1666685) core, of which this compound is a derivative, is a key fragment in the synthesis of organic semiconductors. mdpi.com These materials are foundational to technologies like organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). mdpi.comnih.gov
Derivatives of this compound are valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.comchemimpex.com Specifically, benzophenone-based compounds are used in the design of materials for OLEDs, including as host materials for emitters that function through thermally activated delayed fluorescence (TADF). mdpi.com The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons, which can lead to internal quantum efficiencies approaching 100%, a significant improvement over conventional fluorescent emitters. mdpi.comfrontiersin.org
The molecular structure of these materials, which can be derived from fluorinated benzophenones, influences their photophysical properties and the performance of the resulting OLED device. mdpi.comfrontiersin.org The introduction of fluorine can help tune the energy levels of the molecules to facilitate efficient charge injection and transport, ultimately enhancing the brightness and efficiency of the display. chemimpex.commdpi.com
Quinoxaline (B1680401) derivatives, which can be synthesized from benzil-type precursors like this compound, are widely used as electron-accepting units in donor-acceptor (D-A) type conjugated polymers for polymer solar cells (PSCs). nih.govmdpi.comresearchgate.net The strategy of incorporating fluorine atoms into the quinoxaline unit has proven to be highly effective for improving the photovoltaic performance of these devices. nih.govmdpi.comrsc.org
Research has demonstrated that fluorination of the quinoxaline moiety leads to several benefits:
Lowered HOMO Energy Levels: The strong electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. researchgate.netrsc.org This typically results in a higher open-circuit voltage (Voc), a key parameter for solar cell efficiency. nih.govrsc.org
Improved Power Conversion Efficiency (PCE): Fluorinated quinoxaline-based polymers consistently show enhanced PCEs compared to their non-fluorinated counterparts. mdpi.comresearchgate.net For example, a polymer named PBDTT-DTmFQx, containing a fluorinated quinoxaline unit, achieved a PCE of 6.40%, which was superior to the 5.43% from the non-fluorinated version. mdpi.comdntb.gov.ua
Enhanced Hole Mobility: Fluorination can also lead to higher hole mobility, which facilitates more efficient charge transport within the active layer of the solar cell, contributing to a higher short-circuit current (Jsc) and fill factor (FF). mdpi.com
Table 2: Performance of Fluorinated vs. Non-Fluorinated Quinoxaline-Based Polymer Solar Cells Data sourced from studies on D-A type conjugated polymers.
| Polymer Name | Fluorine Substitution | Voc (V) | Jsc (mA cm-2) | FF (%) | PCE (%) | Source |
| PBDTT-DTQx | No | - | - | - | 5.43 | mdpi.comdntb.gov.ua |
| PBDTT-DTmFQx | Yes (on phenyl side-chain) | 0.87 | 12.0 | 61.45 | 6.40 | mdpi.comdntb.gov.ua |
| PCzTQx | No | 0.82 | - | - | 4.72 | rsc.org |
| PCzFTQx | Yes (on quinoxaline unit) | 0.94 | - | - | 5.19 | rsc.org |
| PBDT-Qx | No | - | - | - | < 6.60 | researchgate.net |
| PBDT-FQxF | Yes (four F atoms) | 0.91 | 10.15 | 71.5 | 6.60 | researchgate.net |
Role in Organic Light-Emitting Diodes (OLEDs)
Nanomaterials and Hybrid Systems
Hybrid nanomaterials, which combine organic and inorganic components at the nanoscale, are a frontier in materials science, offering synergistic properties for applications in sensors, medicine, and catalysis. mdpi.comnih.gov These systems often involve polymers, biomolecules, or organic dyes integrated with inorganic nanostructures like metal nanoparticles or quantum dots. mdpi.comfrontiersin.org
While direct studies detailing the use of this compound in synthesizing nanomaterials are not prominent, its role as a precursor to functional organic molecules is highly relevant. The fluorinated quinoxaline polymers and other derivatives discussed previously can serve as the organic component in organic-inorganic hybrid systems. nih.gov For instance, functional polymers can be coated onto inorganic nanoparticles to enhance their stability, biocompatibility, or to add specific functionalities. mdpi.com
The development of hybrid systems often focuses on tailoring the interface between the different components to achieve desired outcomes. nih.gov The unique properties imparted by fluorinated organic molecules—such as hydrophobicity, thermal stability, and specific electronic characteristics—make them attractive candidates for creating advanced hybrid nanomaterials with enhanced or novel functions. chemimpex.comresearchgate.net The combination of nanoparticles with nanofibers, for example, can create hybrid systems with improved performance for applications like tissue engineering. mdpi.com
Integration into Nanostructured Materials for Tunable Properties
The incorporation of this compound and its derivatives into nanostructured materials is an emerging area of research focused on harnessing the unique properties of the fluorinated benzil (B1666583) core to create advanced materials with tunable characteristics. The fluorine atom and the diketone group are pivotal in modulating the physicochemical properties of the resulting nanomaterials, including polymers, liposomes, and self-assembled structures. These modifications can influence thermal stability, chemical resistance, controlled release kinetics, and photophysical behavior. mdpi.comuminho.pt
The integration of these compounds can be achieved through several strategies. One approach is the encapsulation of this compound derivatives within nanosystems. For instance, research has demonstrated the successful encapsulation of 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol, a derivative of this compound, into liposome-based nanosystems. uminho.pt These nanocarriers, typically composed of phospholipids (B1166683) like phosphatidylcholine, are designed for applications such as the controlled release of active compounds. The encapsulation efficiency and release profile of the fluorinated derivative can be finely tuned by adjusting the composition of the liposome, demonstrating a method for creating nanostructured materials with tailored release properties. uminho.pt
Another significant avenue is the incorporation of this compound derivatives into polymer nanoparticles. Polymers such as chitosan (B1678972) and its derivatives are widely used to create biodegradable and biocompatible nanoparticles for biomedical applications. mdpi.commdpi.com By functionalizing these polymers with this compound-related moieties, it is possible to alter the nanoparticles' surface chemistry, size, and zeta potential. mdpi.com These parameters are critical for controlling the interaction of the nanoparticles with biological systems, their stability, and their payload delivery characteristics. The introduction of the fluorobenzyl group can enhance hydrophobicity and thermal stability, offering a route to more robust and effective delivery systems. mdpi.com
Furthermore, the principles of self-assembly are being explored to construct well-defined nanostructures from this compound derivatives. Molecules with rigid, aromatic cores and specific interacting groups can spontaneously organize into complex architectures like nanofibers, nanoribbons, or vesicles through non-covalent interactions such as π-π stacking and hydrogen bonding. nih.govchimia.ch The unique electronic and steric properties conferred by the this compound scaffold can direct the formation of these supramolecular structures, leading to materials with tunable optical and electronic properties, such as enhanced fluorescence, for potential use in organic electronics and imaging. nih.govunizg.hr
The functionalization of quantum dots (QDs) with derivatives of this compound represents another strategy for tuning material properties. QDs are semiconductor nanocrystals whose fluorescence is highly dependent on their size and surface chemistry. nih.govmdpi.com By attaching ligands derived from this compound to the surface of QDs, it is possible to modulate their emission wavelengths, quantum yield, and stability, making them suitable for advanced bioimaging and sensing applications. nih.govnih.gov
Table 1: Examples of this compound Derivatives in Nanostructured Materials
| Derivative/System | Nanostructure Type | Tunable Property | Application Area | Reference |
|---|---|---|---|---|
| 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol | Liposome | Controlled Release | Biopesticides | uminho.pt |
| Chitosan-graft-fluorobenzyl | Polymer Nanoparticle | Solubility, Zeta Potential, Stability | Drug/Vaccine Delivery | mdpi.commdpi.com |
| Self-assembling Heterostilbene Derivatives | Supramolecular Nanostructure | Emission Properties, Self-Assembly | Molecular Nanostructures | unizg.hr |
Applications in Catalysis and Sensors
The distinct electronic properties and structural motifs of this compound and its derivatives make them valuable candidates for the development of specialized catalysts and chemical sensors. The electron-withdrawing nature of the fluorine atom and the coordinating potential of the diketone and aromatic rings are key features exploited in these applications.
Applications in Catalysis
In the field of catalysis, derivatives of this compound are primarily investigated as ligands for transition metal complexes. These complexes can exhibit significant catalytic activity in a variety of organic transformations, particularly oxidation reactions. nih.gov The ligand's structure, including the presence and position of the fluorine substituent, can influence the stability, selectivity, and efficiency of the metal catalyst. orientjchem.orgmdpi.com
Research has shown that transition metal complexes formed with Schiff base ligands derived from fluorinated aromatic compounds can act as effective catalysts. For example, a copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand demonstrated catalytic activity in the green oxidation of phenol (B47542) using hydrogen peroxide. orientjchem.org Similarly, various metal complexes (Cu, Co, Ni, Mn, Zn) derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide (B10538) were shown to catalyze the oxidation of aniline (B41778) to azobenzene (B91143) with high selectivity. mdpi.com In such systems, the fluorinated ligand plays a crucial role in modulating the electronic environment of the metal center, thereby tuning its catalytic performance. orientjchem.orgrsc.org The turnover number and reaction kinetics can be altered by modifying the ligand structure, offering a pathway to designing catalysts for specific industrial processes. orientjchem.org
Table 2: Catalytic Activity of Transition Metal Complexes with Fluorinated Ligands
| Ligand/Complex | Metal Ion | Reaction Catalyzed | Key Finding | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-fluorophenyl) pyrazole Ligand | Copper (Cu(II)) | Oxidation of Phenol | Complex acts as a catalyst for green oxidation with H₂O₂. | orientjchem.org |
| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide | Ni(II), Co(II), Cu(II), Mn(II) | Oxidation of Aniline | Complexes showed 100% selectivity for azobenzene; Ni(II) complex had the highest activity (91% yield). | mdpi.com |
Applications in Chemical Sensors
The development of fluorescent chemosensors is another significant application for this compound derivatives. Fluorescent sensors operate by converting the binding of a specific analyte into a measurable change in their fluorescence properties. nih.govresearchgate.net A typical sensor consists of a fluorophore (the signaling unit) and a receptor (the binding site). nih.gov
Derivatives of this compound are well-suited for this role. The fluorinated phenyl ring can be part of a larger conjugated system that acts as a fluorophore. The benzil portion, with its two ketone groups, can serve as a selective binding site for specific analytes, particularly metal ions. nih.govmdpi.com The interaction between the analyte and the binding site can trigger a change in the sensor's fluorescence through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). researchgate.netmdpi.com
For example, a sensor for a specific metal ion could be designed where the fluorescence is initially 'off' or quenched. Upon binding of the metal ion to the diketone moiety of the benzil derivative, the electronic structure of the molecule is altered, leading to a 'turn-on' of fluorescence. nih.gov The selectivity of the sensor can be tuned by modifying the structure of the binding pocket, while the sensitivity can be adjusted by altering the fluorophore. The Hammett substituent constants suggest that the inclusion of a fluorine atom can predictably tune the photophysical properties of such probes. science.gov While direct examples using this compound are still emerging, the principles established with related fluorophore-receptor systems provide a clear blueprint for their design and application in detecting metal ions and other important analytes. nih.govmagtech.com.cn
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4,4'-Difluorobenzil |
| 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol |
| N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide |
| 3-chloro-4-oxy-(3-fluoro-benzil) aniline |
| 2-amino-4-(4-fluorophenyl) pyrazole |
| 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazide |
| 3,5-bis(2-pyridyl)pyrazole |
| Phosphatidylcholine |
Analytical Method Development and Validation for 4 Fluorobenzil
Quantification in Complex Matrices (e.g., human plasma)
Quantifying active pharmaceutical ingredients and their intermediates in biological fluids like human plasma presents significant challenges due to the complexity of the matrix and the often low concentrations of the analyte. For compounds that are volatile or unstable, specialized strategies are required.
A quantitative bioanalytical method using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS/MS) has been successfully developed for the determination of 4-fluorobenzyl chloride (4FBCl), a reactive molecule, in human plasma. nih.gov Given the instability of 4FBCl in plasma, a derivatization step was necessary prior to analysis. nih.gov The resulting stable derivative was then analyzed by HPLC/MS/MS.
The method was validated over a concentration range of 0.5 to 500 ng/mL using a small plasma volume of 45 µL. nih.gov The plasma extracts were analyzed using a TurboIonspray interface and multiple reaction monitoring (MRM), which provides excellent sensitivity and selectivity. nih.gov Validation experiments demonstrated the method's robustness, with the maximum within-run and between-run precision observed at 12.5% and 7.6%, respectively. The maximum percentage bias for quality control samples was 11.9%. nih.gov This level of performance confirms the method is suitable for high-throughput bioanalysis. nih.gov
Table 1: HPLC/MS/MS Method Parameters for Analysis of Derivatized 4-Fluorobenzyl Moiety
| Parameter | Specification |
|---|---|
| Technique | High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) |
| Sample Matrix | Human Plasma |
| Analyte | 4-Fluorobenzyl Chloride (via derivatization) |
| Sample Preparation | Chemical Derivatization followed by Solid Phase Extraction (SPE) |
| Ionization Interface | TurboIonspray |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Concentration Range | 0.5–500 ng/mL |
| Plasma Volume | 45 µL |
This table is based on the methodology developed for 4-fluorobenzyl chloride, a closely related and reactive compound. nih.gov
Chemical derivatization is a key strategy employed to analyze challenging molecules like 4-fluorobenzil and its related compounds, which may be volatile, reactive, or lack strong chromophores for UV detection. nih.govjfda-online.com The primary goals of derivatization are to improve chemical stability, enhance volatility for gas chromatography, or increase detection sensitivity in mass spectrometry. jfda-online.comnumberanalytics.com
In the case of the highly reactive and unstable 4-fluorobenzyl chloride in human plasma, a derivatization strategy was essential for its quantification. nih.gov The compound was stabilized by reacting it with 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction forms a stable quaternary amine salt derivative, which, unlike the parent compound, is not volatile and exhibits excellent sensitivity in electrospray mass spectrometry. nih.gov Following derivatization, a weak cation-exchange solid phase extraction (SPE) was used to effectively remove the excess derivatizing agent (DMAP) before the sample was injected into the HPLC-MS/MS system. nih.gov This stabilization and cleanup process is critical for achieving accurate and reproducible results in a complex biological matrix. nih.gov
High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS)
Potentiometric Titration Methods
Potentiometric titration is a direct, reliable, and widely used method for the quantitative determination of active substances in pharmaceuticals, especially when a reference standard is unavailable. lmaleidykla.ltbyjus.com This technique is particularly suitable for weakly acidic or basic compounds that can be titrated in a non-aqueous medium to achieve a sharp and accurate endpoint. slideshare.netcopbela.org
For compounds containing a 4-fluorobenzyl group, such as 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one, non-aqueous potentiometric titration has been established as a definitive method for quantification. lmaleidykla.ltlmaleidykla.lt Due to the compound's basic properties conferred by its nitrogen-containing heterocycles and its poor solubility in water, an acid-base titration in a non-aqueous solvent system is the preferred approach. lmaleidykla.ltlmaleidykla.lt
The developed method involves dissolving the substance in a mixture of anhydrous acetic acid and acetic anhydride, which acts as a suitable solvent system. lmaleidykla.lt The titration is then performed using a standardized solution of 0.1 M perchloric acid as the titrant. lmaleidykla.ltlmaleidykla.lt The endpoint is detected by monitoring the potential change with an automatic titrator, which identifies the first jump in potential on the titration curve. lmaleidykla.ltlmaleidykla.lt This method allows for the accurate determination of the main substance content, which is required to be between 99.0% and 101.0% on a dry-weight basis. lmaleidykla.lt
Table 2: Non-Aqueous Potentiometric Titration Method Summary
| Parameter | Specification |
|---|---|
| Analyte | 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one |
| Principle | Acidimetry in a non-aqueous medium |
| Solvent | Mixture of anhydrous acetic acid and acetic anhydride |
| Titrant | 0.1 M Perchloric Acid (HClO₄) |
| Endpoint Detection | Potentiometric (first potential jump) |
| Apparatus | Automatic Titrator |
This table is based on the validated method for a compound containing the 4-fluorobenzyl moiety. lmaleidykla.ltlmaleidykla.lt
Validation of the non-aqueous potentiometric titration method is essential to confirm its suitability for its intended purpose. lmaleidykla.lt The validation for the quantitative determination of 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one was performed to assess its linearity, accuracy, and precision, with all results meeting the acceptance criteria. lmaleidykla.lt
Linearity: The linearity of the method was confirmed across a range of concentrations from 80% to 120% of the nominal concentration. The relationship between the sample weight and the volume of titrant consumed was found to be linear, with a correlation coefficient (r) of 0.9999. lmaleidykla.lt
Accuracy: The accuracy was determined by the recovery of known amounts of the substance. The results showed a mean content of 99.8% with a relative standard deviation (RSD) of 0.2%, indicating a high degree of accuracy. lmaleidykla.lt
Table 3: Validation Summary for Non-Aqueous Potentiometric Titration
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (Correlation Coefficient, r) | r ≥ 0.999 | 0.9999 |
| Accuracy (Mean Content, %) | 98.0% - 102.0% | 99.8% |
| Precision (Repeatability, RSD) | RSD ≤ 2.0% | 0.2% |
Data derived from the validation study of 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one. lmaleidykla.lt
Non-Aqueous Potentiometric Titration for Quantitative Determination
Impurity Profiling and Stability Studies
Impurity profiling is a critical component of drug development and quality control, involving the identification and quantification of impurities in a drug substance. researchgate.netmedwinpublishers.com Stability studies are conducted under various environmental conditions to understand how the quality of a substance varies over time and to establish storage conditions and shelf-life. amsbiopharma.comnih.gov
For 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one, HPLC has been used to identify and control concomitant impurities. lmaleidykla.lt The main impurities identified were related to the synthesis process and potential degradation.
Impurity A: 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one, which is a semi-product from the synthesis. lmaleidykla.lt
Impurity B: 7-(4-fluorobenzyl)- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazine-3,8(2H, 7H)-dione, which is an oxidation product formed during improper storage. lmaleidykla.lt
The total content of these impurities is controlled to not exceed 0.5%. lmaleidykla.lt The presence of these specific impurities at low levels does not interfere with the quantitative determination of the active substance by the potentiometric titration method. lmaleidykla.lt
Forced degradation studies on related compounds like bis(4-fluorobenzyl)trisulfide have also been performed to identify potential degradation products and pathways. nih.gov Under forced conditions, this compound disproportionated into bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide. nih.gov Stability studies showed the compound was stable to oxidation but susceptible to degradation under strong light and strong basic conditions (pH > 8.0). nih.gov Long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies confirmed the thermal stability of the compound. nih.gov
Table 4: Identified Impurities in 4-Fluorobenzyl-Containing Compounds
| Compound | Impurity Name | Source |
|---|---|---|
| 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazin-8(7H)-one | 1-(4-fluorobenzyl)-3-hydrazino-pyrazin-2(1H)-one (Impurity A) | Synthesis Intermediate |
| 7-(4-fluorobenzyl)- lmaleidykla.ltlmaleidykla.ltamsbiopharma.comtriazolo[4,3-a]pyrazine-3,8(2H, 7H)-dione (Impurity B) | Degradation (Oxidation) | |
| bis(4-fluorobenzyl)trisulfide | bis(4-fluorobenzyl)disulfide | Degradation (Disproportionation) |
Table compiled from impurity profiling studies. lmaleidykla.ltnih.gov
Q & A
Q. What strategies mitigate byproduct formation during multi-step synthesis of this compound-based complexes?
- Methodological Answer : Use in-situ monitoring (e.g., ReactIR) to detect intermediates. Employ scavengers or chromatography to isolate reactive species. For persistent byproducts, apply TRIZ contradiction analysis: identify technical conflicts (e.g., "improving yield vs. reducing impurities") and explore innovative solutions like phase-transfer catalysts . Statistical tools (e.g., ANOVA) can quantify the impact of variables on byproduct levels .
Q. How can computational models predict the reactivity of this compound in novel reactions, and what validation is required?
- Methodological Answer : Use molecular docking or QSAR (Quantitative Structure-Activity Relationship) models to predict reaction pathways. Validate predictions with small-scale experiments and compare outcomes to computed transition states (e.g., via Gaussian software). Cross-check with PubChem’s thermodynamic data (e.g., bond dissociation energies) . Report both computational and experimental results in parallel tables to highlight correlations .
Q. What methodologies identify the principal degradation pathways of this compound under environmental conditions?
- Methodological Answer : Use LC-MS/MS to detect degradation products in simulated environmental matrices (e.g., aqueous buffers at varying pH). Apply kinetic modeling (e.g., first-order decay) to identify dominant pathways. For mechanistic insights, employ isotopic labeling ( or ) and track fragment ions in mass spectra. Reference NIST’s spectral libraries for fragment pattern matching .
Data Management & Reporting
Q. How should researchers document and present large datasets (e.g., kinetic studies) for this compound reactions?
- Methodological Answer : Organize raw data (e.g., time-point measurements) in appendices using tables. In the main text, summarize processed data (e.g., rate constants, R values) with error margins. Follow IUPAC guidelines for reporting uncertainties. For visual clarity, use Arrhenius plots or heatmaps to illustrate trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
